molecular formula C13H26O2 B123370 Tridecanoic acid CAS No. 638-53-9

Tridecanoic acid

Cat. No.: B123370
CAS No.: 638-53-9
M. Wt: 214.34 g/mol
InChI Key: SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Description

N-Tridecanoic Acid: , also known as tridecylic acid, is an organic compound with the formula CH₃(CH₂)₁₁COOH. It is a 13-carbon saturated fatty acid and appears as a white solid. This compound is part of the long-chain fatty acids group and is known for its waxy-type odor .

Mechanism of Action

Target of Action

Tridecanoic acid, also known as N-Tridecanoate or C13:0, is a long-chain fatty acid . It primarily targets Phospholipase A2 , a family of enzymes that hydrolyze the sn-2 ester of glycerophospholipids to produce free fatty acids and lysophospholipids . This enzyme plays a crucial role in the phospholipid metabolism in biomembranes, including eicosanoid biosynthesis .

Mode of Action

This compound interacts with its targets, the Phospholipase A2 enzymes, and causes significant changes in their activity .

Biochemical Pathways

Given its interaction with phospholipase a2, it is likely involved in the metabolism of phospholipids and the biosynthesis of eicosanoids . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid .

Pharmacokinetics

Like other fatty acids, it is expected to be absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

This compound’s action on Phospholipase A2 enzymes can lead to significant changes at the molecular and cellular levels . For instance, it can cause significant extracellular leakage activity by disrupting cellular morphology in certain bacteria, leading to cell autolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds, such as antibiotics, can enhance its antimicrobial potency . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tridecanoic Acid can be synthesized through the permanganate oxidation of 1-tetradecene (CH₃(CH₂)₁₂CH=CH₂). This reaction involves the use of potassium permanganate as an oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of N-Tridecanoic Acid typically involves the oxidation of long-chain hydrocarbons or fatty alcohols. The process is carried out in large reactors where the hydrocarbons are subjected to high temperatures and pressures in the presence of oxygen and catalysts to produce the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: N-Tridecanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

N-Tridecanoic Acid can be compared with other long-chain fatty acids such as:

Uniqueness: N-Tridecanoic Acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its antimicrobial activity is also noteworthy, making it valuable in both medical and industrial applications .

Properties

IUPAC Name

tridecanoic acid
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InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)
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InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)O
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID4021684
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Molecular Weight

214.34 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS], Solid
Record name Tridecanoic acid
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Solubility

0.033 mg/mL
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CAS No.

638-53-9, 68002-90-4, 64118-44-1
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Melting Point

44.5 °C
Record name N-Tridecanoic Acid
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Synthesis routes and methods

Procedure details

Tetradecene (19.8 grams, 0.1 mole) and dimethylformamide (20 milliliters, 0.26 mole) dissolved in 100 milliliters of benzene were treated with a 1:6 volume to volume ratio mixture of dinitrogen tetroxide (9.2 grams, 0.1 mole) and oxygen at 10° C. over a period of four hours and the mixture was swept with oxygen for an additional 15 minutes. Calcium oxide (5.6 grams, 0.1 mole) was added to the cooled stirred mixture and after 30 minutes, the solid material (37.6 grams) was separated by filtration and 300 milliliters of water were added thereto. After one hour at reflux, the solution was cooled and acidified with 6N hydrochloric acid to precipitate 19.8 grams (92 percent yield) of tridecanoic acid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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